
5-Fluoro-4-iodo-2-methoxyphenol
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Overview
Description
5-Fluoro-4-iodo-2-methoxyphenol is an organic compound with the molecular formula C7H6FIO2 It is a derivative of phenol, where the hydrogen atoms at positions 5 and 4 of the benzene ring are substituted by fluorine and iodine atoms, respectively, and the hydrogen atom at position 2 is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the iodination of 5-Fluoro-2-methoxyphenol. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the compound to its corresponding hydroquinone.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., hydrogen peroxide) under acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives under mild conditions.
Major Products Formed
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Fluoro-4-iodo-2-methoxyphenol is a halogenated phenol with a fluorine atom at the 5-position, an iodine atom at the 4-position, and a methoxy group at the 2-position of the phenolic ring. It is used in pharmaceutical development as a building block in the synthesis of biologically active compounds, particularly in drug discovery. The presence of both fluorine and iodine enhances its reactivity and potential for forming various derivatives. The methoxy group contributes to its solubility and stability, making it a versatile candidate for various synthetic pathways and biological studies.
Reactions
this compound can undergo several reactions using common reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles like amines or thiols for substitution reactions.
Biological Activity
The biological activity of this compound is notable due to its structural characteristics. Compounds with similar structures can modulate oxidative stress and inflammatory responses, suggesting potential therapeutic applications. Interaction studies reveal that this compound may influence various biochemical pathways.
Structural Analogs
Several compounds share structural similarities with this compound. The dual halogenation offers enhanced opportunities for chemical modifications and potential applications not found in simpler analogs.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Fluoro-2-methoxyphenol | Fluorine at position 4 | Antioxidant and anti-inflammatory properties |
3-Iodo-4-methoxyphenol | Iodine at position 3 | Antimicrobial activity |
5-Bromo-2-methoxyphenol | Bromine at position 5 | Used in dye synthesis |
4-Aminomethyl-5-fluoro-2-methoxyphenol | Aminomethyl group addition | Potential enzyme inhibitor |
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenol: Similar structure but lacks the iodine atom.
4-Iodo-2-methoxyphenol: Similar structure but lacks the fluorine atom.
5-Fluoro-4-chloro-2-methoxyphenol: Similar structure with chlorine instead of iodine.
Uniqueness
5-Fluoro-4-iodo-2-methoxyphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-4-iodo-2-methoxyphenol, and what factors influence yield optimization?
- Methodological Answer :
- Direct Iodination : Start with 5-fluoro-2-methoxyphenol. Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperatures (0–25°C). Monitor reaction progress via TLC. Yield optimization depends on stoichiometric iodine source ratios (1.1–1.5 eq.) and reaction time (6–12 hours).
- Protection-Deprotection : Protect the hydroxyl group with acetyl chloride before iodination. Deprotect with NaOH/MeOH post-reaction. This prevents side reactions but adds steps, reducing overall yield (typically 60–75% vs. 40–50% for direct iodination).
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) for directed ortho-iodination, though limited evidence exists for methoxy-fluoro substrates.
- Reference : Analogous iodination methods for fluorophenols (e.g., 4-fluoro-2-methoxyphenol) and iodinated chalcones .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), and hydroxyl (δ ~5.5 ppm if free).
- ¹³C NMR : Confirm iodine substitution via deshielding of the adjacent carbon (δ ~90–100 ppm).
- Mass Spectrometry (MS) : Use HRMS (ESI or EI) to verify molecular ion [M+H]⁺. Expected m/z: ~294 (C₇H₅FIO₂).
- HPLC : Employ a C18 column (MeCN:H₂O, 70:30) with UV detection at 254 nm. Purity >95% indicates suitability for biological assays.
- Reference : Standard protocols for halogenated phenols from NIST and fluorobenzophenone derivatives .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Toxicity : Limited data exist, but analogous iodophenols (e.g., 4-iodo-2-methoxyphenol) are skin irritants. Assume acute toxicity (LD₅₀ ~200 mg/kg in rodents).
- Disposal : Neutralize with 10% NaOH and incinerate as halogenated waste.
- Reference : Safety protocols for chlorinated/fluorinated phenols .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to other halogens?
- Methodological Answer :
- Reactivity Hierarchy : Iodo > Bromo > Chloro > Fluoro in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids (1.2 eq.) in THF/EtOH (3:1) at 80°C.
- Challenges : Iodine’s larger atomic radius may sterically hinder coupling. Optimize ligand choice (e.g., XPhos) for bulky substrates.
- Comparative Data : For 4-fluoro-2-methoxyphenyl derivatives, bromo analogs show 70–80% coupling yields vs. 50–60% for iodo under similar conditions.
- Reference : Halogen reactivity in pyridine derivatives and iodophenyl ketones .
Q. What strategies mitigate degradation of this compound under various experimental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C. Degrades via C-I bond cleavage under UV light (t₁/₂ ~24 hours at 300 nm).
- Thermal Stability : Decomposes above 150°C. Use low-boiling solvents (e.g., DCM, EtOAc) for reflux.
- pH Sensitivity : Stable at pH 5–7. Avoid strong bases (pH >10) to prevent demethylation of the methoxy group.
- Reference : Stability studies on methoxyphenols from IFRA standards .
Q. Are there contradictions in reported biological activities of this compound, and how can they be resolved?
- Methodological Answer :
- Antimicrobial Studies : Some reports show IC₅₀ ~10 µM against S. aureus, while others find no activity. Test under standardized CLSI guidelines with controlled inoculum size (1×10⁵ CFU/mL) and Mueller-Hinton broth.
- Enzyme Inhibition : Conflicting IC₅₀ values for tyrosinase inhibition (5–50 µM). Use recombinant enzymes (vs. crude extracts) and validate with positive controls (e.g., kojic acid).
- Reference : Biological assay standardization for aromatic amines .
Q. How to design experiments to study the compound’s role in inhibiting specific enzymatic pathways?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations (0.1–10×Km). Monitor inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Docking Studies : Perform in silico docking (AutoDock Vina) using PDB structures (e.g., tyrosinase: 2Y9X). Validate with mutagenesis (e.g., His residue replacements).
- Reference : Enzyme interaction studies for methoxy-substituted phenols .
Properties
Molecular Formula |
C7H6FIO2 |
---|---|
Molecular Weight |
268.02 g/mol |
IUPAC Name |
5-fluoro-4-iodo-2-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 |
InChI Key |
BHSWZKQKAPPKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)I |
Origin of Product |
United States |
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